
2-(2,2-Difluoroethyl)-3-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Difluoroethyl)-3-fluoroaniline is an organic compound that features both fluorine and difluoroethyl groups attached to an aniline core. This compound is of significant interest in medicinal chemistry and materials science due to its unique physicochemical properties imparted by the fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic 2,2-difluoroethylation of nucleophiles such as thiols, amines, and alcohols using hypervalent iodine reagents . This method is advantageous due to its high selectivity and efficiency.
Industrial Production Methods
Industrial production of 2-(2,2-Difluoroethyl)-3-fluoroaniline may involve large-scale electrophilic fluorination processes. These processes often utilize reagents like (2,2-difluoroethyl)(aryl)iodonium triflate, which facilitate the incorporation of the difluoroethyl group under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoroethyl)-3-fluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atoms.
Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: The aniline group can engage in coupling reactions to form more complex aromatic systems.
Common Reagents and Conditions
Common reagents used in these reactions include hypervalent iodine reagents for electrophilic fluorination, trifluoroacetic anhydride for Knoevenagel-type reactions, and various oxidizing or reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions include difluoroethylated nucleophiles, quinones, and complex aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2,2-Difluoroethyl)-3-fluoroaniline has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoroethyl)-3-fluoroaniline involves its interaction with molecular targets through hydrogen bonding and lipophilic interactions. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and modulate the acidity of the α-proton, thereby influencing its affinity and specificity for drug targets .
Comparison with Similar Compounds
Similar Compounds
2-(2,2,2-Trifluoroethylidene)-1,3-dicarbonyl Compounds: These compounds also feature fluorinated groups and are used in similar applications.
Difluoroalkanes: Compounds like 1,1-difluoroalkanes share similar synthetic routes and applications.
Uniqueness
2-(2,2-Difluoroethyl)-3-fluoroaniline is unique due to its specific combination of difluoroethyl and fluoroaniline groups, which confer distinct physicochemical properties that are advantageous in medicinal chemistry and materials science .
Properties
Molecular Formula |
C8H8F3N |
|---|---|
Molecular Weight |
175.15 g/mol |
IUPAC Name |
2-(2,2-difluoroethyl)-3-fluoroaniline |
InChI |
InChI=1S/C8H8F3N/c9-6-2-1-3-7(12)5(6)4-8(10)11/h1-3,8H,4,12H2 |
InChI Key |
DIBPHDDDHSXIKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


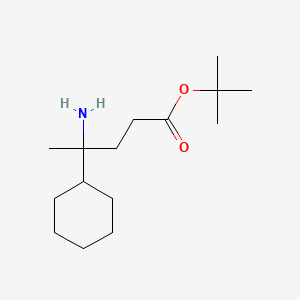
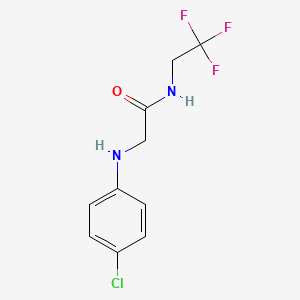

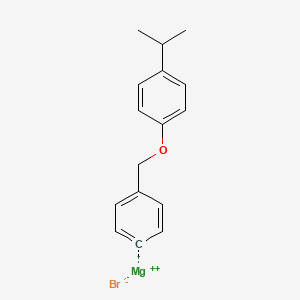
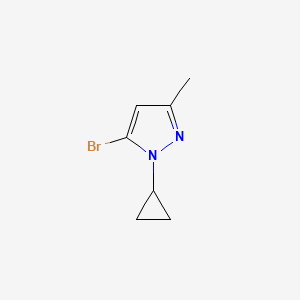
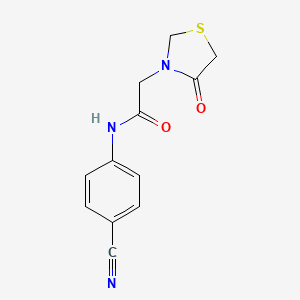
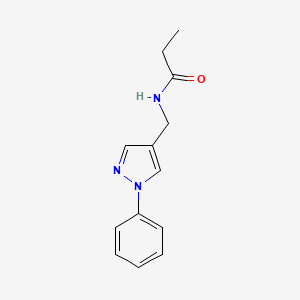
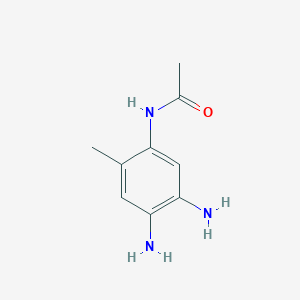


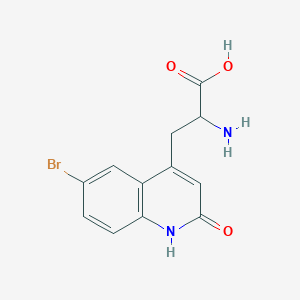


![tert-Butyl (1R,5R)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14900641.png)
